molecular formula C12H18Br6 B12753299 Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- CAS No. 169102-57-2

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)-

Cat. No.: B12753299
CAS No.: 169102-57-2
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-IQMQYZSSSA-N
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Description

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- is a brominated organic compound with the molecular formula C12H18Br6 . It is a cyclic alkane with six bromine atoms attached to the carbon atoms in specific positions. This compound is known for its high density and melting point, making it a significant substance in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- typically involves the bromination of cyclododecane. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of bromination. The final product is purified through recrystallization or distillation to obtain high-purity Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- .

Chemical Reactions Analysis

Types of Reactions

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation to form cyclododecanone derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form strong bonds with other molecules, leading to the formation of stable complexes. This property is exploited in its use as a flame retardant, where it helps to inhibit the combustion process by forming a protective layer on the material .

Comparison with Similar Compounds

Similar Compounds

  • Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10R)-
  • Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)-
  • Hexabromocyclododecane (HBCD)

Uniqueness

Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. This stereochemistry makes it particularly effective as a flame retardant and in other applications where specific molecular interactions are crucial .

Properties

CAS No.

169102-57-2

Molecular Formula

C12H18Br6

Molecular Weight

641.7 g/mol

IUPAC Name

(1R,2S,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m0/s1

InChI Key

DEIGXXQKDWULML-IQMQYZSSSA-N

Isomeric SMILES

C1C[C@H]([C@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

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